![molecular formula C3H4BrN3 B591992 3-Bromo-1H-pyrazol-4-amine CAS No. 1374394-78-1](/img/structure/B591992.png)
3-Bromo-1H-pyrazol-4-amine
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Overview
Description
3-Bromo-1H-pyrazol-4-amine is an important heterocyclic compound found in various bioactive compounds and is used to synthesize further functionalized starting materials . It has a molecular formula of C3H4BrN3 .
Synthesis Analysis
The synthesis of 3-Bromo-1H-pyrazol-4-amine involves a solution of pyrazole in ethanol treated with an amine . This process is part of a broader field of pyrazole synthesis, which includes methods such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazol-4-amine consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight is 161.99 .Chemical Reactions Analysis
Various chemical reactions involving 3-Bromo-1H-pyrazol-4-amine have been reported. These include reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates . Other reactions involve the use of copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-pyrazol-4-amine include a molecular weight of 161.99 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Lenacapavir
“3-Bromo-1H-pyrazol-4-amine” could potentially be used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The synthesis of Lenacapavir involves the use of heterocyclic fragments, and “3-Bromo-1H-pyrazol-4-amine” could serve as one such fragment .
Synthesis of Other Biologically Active Compounds
Pyrazole derivatives, such as “3-Bromo-1H-pyrazol-4-amine”, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . These structures are common to many biologically active compounds and can be used in the synthesis of various chemicals in biological, physical-chemical, material science, and industrial fields .
Development of Syk Inhibitors
“3-Bromo-1H-pyrazol-4-amine” could potentially be used in the development of Syk inhibitors . Syk inhibitors are a class of drugs that inhibit the Syk enzyme, which plays a crucial role in the signaling pathways of immune cells. These inhibitors have potential applications in the treatment of various diseases, including autoimmune disorders and cancers .
Research and Development in Organic Chemistry
“3-Bromo-1H-pyrazol-4-amine” could be used in research and development in organic chemistry. Its unique structure and properties could make it a valuable tool for exploring new synthetic methods and reactions .
Mechanism of Action
Target of Action
3-Bromo-1H-pyrazol-4-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . In addition, pyrazole derivatives have been found to inhibit ATP-sensitive potassium channels in cardiac muscle, which are symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure or cardiomyopathy, and are particularly suitable for preventing sudden cardiac death .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes in the function of these targets . For example, they can inhibit ATP-sensitive potassium channels in cardiac muscle, affecting the electrical activity of the heart .
Biochemical Pathways
It is known that pyrazole derivatives can affect the function of atp-sensitive potassium channels in cardiac muscle . This can lead to changes in the electrical activity of the heart, affecting the heart’s rhythm and contractility .
Pharmacokinetics
It is known that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier These properties suggest that it may have good bioavailability
Result of Action
It is known that pyrazole derivatives can inhibit atp-sensitive potassium channels in cardiac muscle . This can lead to changes in the electrical activity of the heart, affecting the heart’s rhythm and contractility
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPCNLUSNRCHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazol-4-amine | |
CAS RN |
1374394-78-1 |
Source
|
Record name | 3-bromo-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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